

Trinervonin: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: 1,2,3-Trinervonoyl glycerol

Cat. No.: B1252166

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Disclaimer: Initial searches for "Trinervonin" did not yield significant results in established scientific literature, suggesting it may be a novel, highly specialized, or not widely documented compound. However, subsequent targeted searches identified "Trinervonin" as a synonym for **1,2,3-Trinervonoyl glycerol**, a triacylglycerol containing nervonic acid.^{[1][2]} This guide is based on the available information for this compound and provides a hypothetical framework for its discovery and analysis, adhering to the requested technical format.

Discovery and Historical Context

The identification of Trinervonin is intrinsically linked to the study of nervonic acid, a long-chain monounsaturated omega-9 fatty acid. While a specific discovery narrative for Trinervonin is not documented, its existence is predicated on the characterization of nervonic acid as a key component of sphingolipids in the myelin sheath of nerve fibers. It is plausible that Trinervonin was first synthesized or isolated during investigations into the composition and metabolism of complex lipids in the nervous system.

Trinervonin (**1,2,3-Trinervonoyl glycerol**) is a triacylglycerol where nervonic acid is esterified to all three positions of the glycerol backbone.^{[1][2]} Its primary significance in a research context lies in its role as a stable, concentrated form of nervonic acid, making it a useful tool for studying the biological effects of this specific fatty acid.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of Trinervonin is presented below.

Property	Value	Source
CAS Number	81913-24-8	ChemicalBook[1][2]
Molecular Formula	C75H140O6	ChemicalBook[1]
Molecular Weight	1137.91 g/mol	ChemicalBook[1]
Predicted Boiling Point	955.9 ± 32.0 °C	ChemicalBook[1][2]
Predicted Density	0.904 ± 0.06 g/cm ³	ChemicalBook[1][2]
Storage Temperature	-20°C	ChemicalBook[2]
Solubility	DMF: 10 mg/ml; Ethanol: 10 mg/ml	ChemicalBook[2]
Physical State	Solid	ChemicalBook[2]

Hypothetical Biological Activity and Signaling

Given that Trinervonin is a delivery vehicle for nervonic acid, its biological activity would be mediated by the subsequent release and metabolism of nervonic acid. Nervonic acid is a known precursor in the biosynthesis of sphingolipids, which are critical for the integrity of the neuronal myelin sheath. A potential mechanism of action could involve the modulation of enzymes and receptors involved in myelination and neural repair.



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Caption: Hypothetical pathway of Trinervonin metabolism and nervonic acid action.

Experimental Protocols

The following sections describe hypothetical, yet plausible, experimental protocols that would be used to characterize the biological activity of Trinervonin.

Objective: To determine the rate of nervonic acid release from Trinervonin by lipoprotein lipase (LPL).

Methodology:

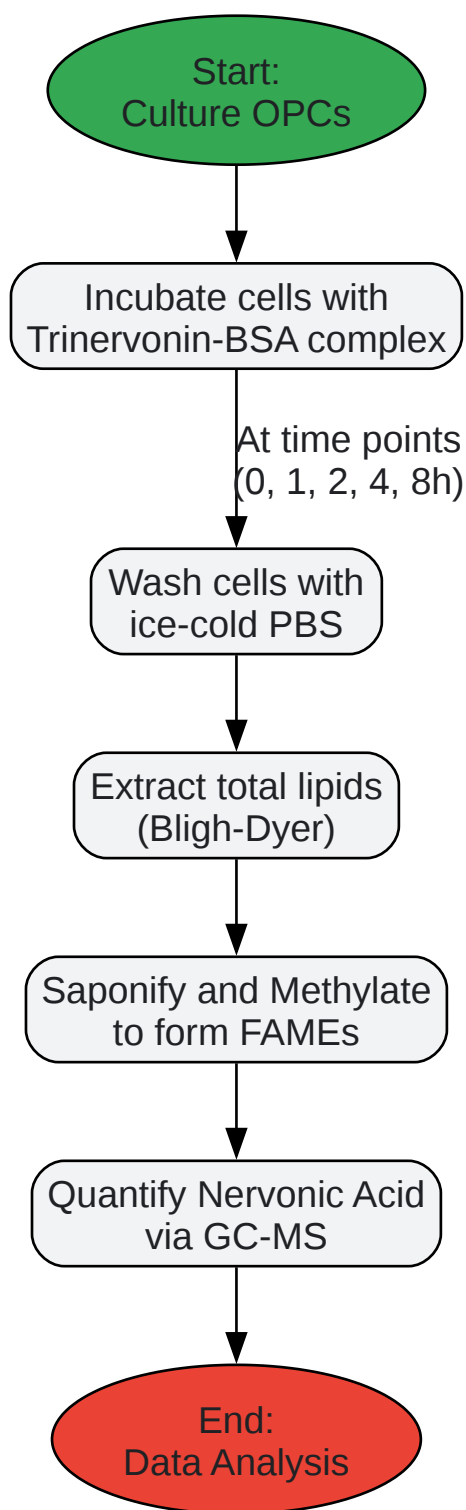
- A reaction mixture is prepared containing 100 μM Trinervonin, 50 mM Tris-HCl (pH 8.5), 150 mM NaCl, and 1% fatty acid-free bovine serum albumin (BSA).
- The reaction is initiated by the addition of recombinant human LPL to a final concentration of 10 $\mu\text{g/mL}$.
- The mixture is incubated at 37°C with constant shaking.
- Aliquots are taken at 0, 5, 15, 30, and 60-minute intervals.
- The reaction in the aliquots is stopped by the addition of a 2:1 chloroform:methanol solution.
- Lipids are extracted, and the free nervonic acid is quantified using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector set to 205 nm.

Objective: To quantify the uptake of nervonic acid derived from Trinervonin in a human oligodendrocyte cell line.

Methodology:

- Human oligodendrocyte precursor cells (OPCs) are cultured in differentiation medium for 7 days.
- Cells are incubated with 50 μM Trinervonin complexed with BSA for 0, 1, 2, 4, and 8 hours.

- At each time point, the medium is removed, and cells are washed three times with ice-cold phosphate-buffered saline (PBS).
- Total cellular lipids are extracted using the Bligh-Dyer method.
- The lipid extract is saponified, and the resulting fatty acids are methylated to form fatty acid methyl esters (FAMES).
- The amount of nervonic acid is quantified by Gas Chromatography-Mass Spectrometry (GC-MS).



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Caption: Workflow for quantifying cellular uptake of nervonic acid from Trinervonin.

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical data that could be generated from the experiments described above.

Table 1: LPL-Mediated Release of Nervonic Acid from Trinervonin

Time (minutes)	Nervonic Acid Released (μM)
0	0.0 ± 0.0
5	18.5 ± 2.1
15	45.2 ± 3.8
30	78.9 ± 5.5
60	112.3 ± 7.2

Table 2: Uptake of Nervonic Acid in Differentiated Oligodendrocytes

Incubation Time (hours)	Intracellular Nervonic Acid (nmol/mg protein)
0	1.2 ± 0.3
1	5.8 ± 0.7
2	12.4 ± 1.1
4	25.6 ± 2.5
8	48.9 ± 4.1

Conclusion and Future Directions

Trinervonin, as **1,2,3-Trinervonoyl glycerol**, serves as a specific chemical tool for the delivery and study of nervonic acid. The provided hypothetical framework outlines the necessary steps to characterize its metabolic processing and cellular effects, particularly in the context of neurobiology and myelin sheath dynamics. Future research should focus on in vivo studies to

determine the pharmacokinetic profile of Trinervonin and its efficacy in animal models of demyelinating diseases. Elucidating the precise downstream effects of nervonic acid supplementation on the lipidome of neural cells will be crucial for understanding its therapeutic potential.

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References

- 1. TRINERVONIN CAS#: 81913-24-8 [m.chemicalbook.com]
- 2. TRINERVONIN | 81913-24-8 [m.chemicalbook.com]
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